(3S)-3-amino-3-(oxan-3-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
GRAWQBBFVHXKLG-MLWJPKLSSA-N |
Isomeric SMILES |
C1CC(COC1)[C@H](CC(=O)O)N |
Canonical SMILES |
C1CC(COC1)C(CC(=O)O)N |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 3s 3 Amino 3 Oxan 3 Yl Propanoic Acid
Advanced Spectroscopic Techniques for Characterization (NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques that provide comprehensive information about the molecular structure and mass of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For (3S)-3-amino-3-(oxan-3-yl)propanoic acid, both ¹H NMR and ¹³C NMR spectra would provide critical data for structural confirmation.
¹H NMR spectroscopy would reveal the chemical environment of each proton, their multiplicities (splitting patterns) due to coupling with neighboring protons, and their relative numbers through integration. The chiral center at C3 of the propanoic acid chain and the stereochemistry of the oxane ring would lead to a complex and unique pattern of signals.
¹³C NMR spectroscopy would identify all non-equivalent carbon atoms in the molecule, providing a count of the distinct carbon environments. The chemical shifts would be indicative of the functional groups to which the carbons belong (e.g., carboxyl, C-N, C-O).
Expected NMR Data:
Based on the structure of this compound, the following tables present the expected, illustrative chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.
Interactive Table: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H of COOH | 10.0 - 12.0 | broad singlet | - |
| H of NH₂ | 7.5 - 8.5 | broad singlet | - |
| H3 (propanoic) | 3.5 - 3.8 | multiplet | ~5-8 |
| H2 (propanoic) | 2.5 - 2.8 | multiplet | ~14-16, 5-8 |
| Oxane Protons | 3.2 - 4.0 | multiplet | - |
| Oxane Protons | 1.5 - 2.2 | multiplet | - |
Interactive Table: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C1 (COOH) | 170 - 175 |
| C3 (CH-NH₂) | 50 - 55 |
| C2 (CH₂) | 40 - 45 |
| Oxane C-O | 65 - 75 |
| Oxane CH₂ | 25 - 35 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₈H₁₅NO₃), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition.
Under techniques like Electrospray Ionization (ESI), the molecule would typically be observed as a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would then be performed to induce fragmentation and analyze the resulting ions, offering insights into the molecule's connectivity.
Interactive Table: Expected Mass Spectrometry Fragmentation Data
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 174.1125 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 156.1019 | Loss of water from the carboxylic acid |
| [M-COOH+H]⁺ | 129.1175 | Loss of the carboxyl group (as formic acid) |
| [C₅H₉O]⁺ | 85.0648 | Fragment corresponding to the oxanyl moiety |
Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Polarimetry, CD Spectroscopy)
Since this compound is a chiral compound, chiroptical methods are indispensable for confirming its absolute configuration and assessing its enantiomeric purity.
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer. For the (3S)-enantiomer, a specific, non-zero value would be expected. Its enantiomer, the (3R) form, would exhibit a specific rotation of equal magnitude but opposite sign. A racemic mixture would show no optical rotation. This technique is a straightforward method for determining the enantiomeric excess of a sample.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.orgrsc.orgnih.govnih.gov This technique is particularly sensitive to the stereochemical arrangement of atoms, especially around chromophores like the carboxylic acid group in this molecule. The CD spectrum provides a unique fingerprint for a specific enantiomer. nih.govresearchgate.net For this compound, the n → π* electronic transition of the carboxyl group would be expected to produce a characteristic Cotton effect in the CD spectrum, the sign of which is related to the absolute configuration at the C3 stereocenter. Comparing the experimental CD spectrum to spectra predicted by computational methods can be a powerful tool for assigning the absolute configuration. rsc.org
X-ray Crystallography for Absolute Stereochemistry Determination (If applicable to derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. researchgate.net While obtaining crystals of the parent amino acid might be challenging, derivatization can often facilitate crystallization.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined. For a chiral molecule in a non-centrosymmetric space group, specialized techniques can be used to determine the absolute configuration, for instance, by analyzing anomalous dispersion effects.
If a suitable crystal of a derivative of this compound were analyzed, the crystallographic data would provide unambiguous proof of the (S) configuration at the C3 chiral center. It would also reveal detailed information about bond lengths, bond angles, and the conformation of the oxane ring and the propanoic acid chain in the solid state. This technique stands as the gold standard for absolute structure elucidation in chemistry. nih.gov
Conformational Analysis and Dynamics of 3s 3 Amino 3 Oxan 3 Yl Propanoic Acid and Its Derivatives
Conformational Preferences of Beta-Amino Acids with Cyclic Substituents
β-amino acids bearing cyclic substituents are of significant interest as they can act as potent inducers of specific secondary structures, such as helices and turns, even in short peptide sequences. rsc.org The conformational freedom of the β-amino acid backbone is significantly restricted by the presence of a cyclic moiety. rsc.org This constraint can stabilize specific folded conformations, a desirable trait in the design of peptidomimetics and foldamers—synthetic oligomers that mimic the structure and function of natural peptides. scirp.orgresearchgate.net
The folding patterns of peptides containing these modified amino acids are largely governed by the steric properties of the cyclic substituents. researchgate.net For instance, carbocyclic β-amino acids, such as those with cyclohexane (B81311) rings, have been shown to be strong inducers of helical structures. rsc.org The rigidity of the cyclic scaffold can direct the peptide backbone into a well-defined geometry. nih.gov While extensive research has been conducted on carbocyclic and other heterocyclic (e.g., pyrrolidine-based) β-amino acids, the specific influence of an oxane ring is less documented but can be inferred from these related systems. frontiersin.org The presence of the oxygen atom in the oxane ring is expected to introduce polarity and potential for hydrogen bonding, which could further influence conformational preferences.
Influence of the Oxane Moiety on Molecular Geometry and Flexibility
The oxane ring in (3S)-3-amino-3-(oxan-3-yl)propanoic acid is anticipated to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. This chair conformation will, in turn, influence the spatial orientation of the amino and propanoic acid substituents. The connection of the β-amino acid backbone to the 3-position of the oxane ring will create a specific set of steric interactions that limit the rotational freedom around the single bonds of the propanoic acid chain.
Experimental Techniques for Conformational Studies (e.g., Solution NMR, FTIR)
The conformational behavior of β-amino acids and their derivatives in solution is commonly investigated using spectroscopic techniques.
Fourier-Transform Infrared (FTIR) spectroscopy can also offer insights into the conformational properties, especially in the solid state. scirp.org The positions of amide bands in the IR spectrum can reveal the presence of hydrogen bonding, which is a key feature of stable secondary structures like sheets and helices. scirp.org While solution NMR provides a more detailed picture of the conformational ensemble in a biologically relevant medium, FTIR can be a valuable complementary technique.
A summary of how these techniques are applied is presented in the table below.
| Experimental Technique | Information Gained | Typical Application for β-Amino Acids |
| Solution NMR | 3D structure in solution, conformational dynamics, inter-proton distances. | Determining helical or turn structures, identifying stable conformers in solution. nih.gov |
| FTIR | Presence of hydrogen bonding, secondary structure in solid state. | Detecting sheet-like structures through analysis of amide bond vibrations. scirp.org |
Computational Methods for Conformational Landscape Exploration (e.g., DFT, Molecular Dynamics)
Computational modeling provides a powerful complement to experimental techniques, offering atomic-level insights into the structure and energetics of different conformations. scirp.orgnih.gov
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. semanticscholar.org DFT can be employed to optimize the geometries of various possible conformers of this compound and to calculate their relative energies. scirp.orgsemanticscholar.org This allows for the identification of the most stable, low-energy conformations in the gas phase or with the inclusion of solvent models. scirp.org By calculating the energy of the molecule as a function of dihedral angle rotations in the backbone, a detailed potential energy surface can be mapped out.
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govresearchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov This method can be used to explore the conformational landscape of this compound in a simulated solvent environment, providing insights into its flexibility and the transitions between different conformational states. nih.gov MD simulations are particularly useful for understanding the global structural ensemble of a molecule, which is the collection of all conformations it adopts in solution. nih.gov
The table below outlines the roles of these computational methods.
| Computational Method | Purpose | Information Provided |
| Density Functional Theory (DFT) | Calculating electronic structure and energies. | Optimized geometries of conformers, relative conformational energies, potential energy surfaces. nih.gov |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Conformational flexibility, transitions between states, global structural ensembles in solution. nih.gov |
Chemical Reactivity and Functionalization of 3s 3 Amino 3 Oxan 3 Yl Propanoic Acid
Derivatization Strategies at the Amino Group
The primary amino group in (3S)-3-amino-3-(oxan-3-yl)propanoic acid is a key site for derivatization, allowing for the introduction of a wide array of substituents through acylation, alkylation, and sulfonylation reactions. These modifications are fundamental for peptide synthesis and for modulating the compound's physicochemical properties.
N-Acylation: The amino group readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, and active esters, to form stable amide bonds. This reaction is central to incorporating the β-amino acid into peptide chains. For instance, N-acylation with N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (Fmoc-OSu) in the presence of a mild base like sodium bicarbonate is a standard procedure to install the Fmoc protecting group, a cornerstone of solid-phase peptide synthesis (SPPS). researchgate.netub.edu Similarly, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) provides the tert-butyloxycarbonyl (Boc) protected derivative, another crucial tool in peptide chemistry. researchgate.net
N-Alkylation: The introduction of alkyl groups to the amino function can be achieved through several methods. Reductive amination (also known as reductive alkylation) is a prominent strategy, involving the reaction of the amino acid with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. wikipedia.orgorganic-chemistry.org This method allows for the controlled introduction of primary and secondary alkyl groups. monash.edu Direct alkylation using alkyl halides can also be employed, though it may lead to over-alkylation and requires careful control of reaction conditions. manchester.ac.uk
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This modification can significantly alter the acidity and hydrogen-bonding capabilities of the nitrogen atom, which can be useful in designing enzyme inhibitors or molecular probes.
Table 1: Representative Derivatization Reactions at the Amino Group
| Reaction Type | Reagent Example | Product Functional Group | Key Application |
|---|---|---|---|
| N-Acylation | Fmoc-OSu / NaHCO₃ | Carbamate (Fmoc) | Peptide Synthesis researchgate.net |
| N-Acylation | Di-tert-butyl dicarbonate (Boc₂O) | Carbamate (Boc) | Peptide Synthesis researchgate.net |
| N-Alkylation | Aldehyde/Ketone + NaBH₃CN | Secondary/Tertiary Amine | Synthesis of N-alkyl amino acids organic-chemistry.orgmanchester.ac.uk |
| N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide | Medicinal Chemistry |
Functional Group Transformations at the Carboxyl Group
The carboxylic acid moiety of this compound is another versatile handle for chemical modification. Common transformations include esterification, amide formation, and reduction to the corresponding alcohol.
Esterification: The carboxyl group can be converted to an ester through Fischer esterification, which involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis. pearson.com For more sensitive substrates or to install bulky ester groups like tert-butyl esters, methods involving alkyl halides or activation with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used. Esterification is a common strategy for protecting the carboxyl group during reactions involving the amino group. farmaciajournal.com
Amide Formation: The formation of an amide bond is one of the most important reactions of the carboxyl group, enabling the coupling of the C-terminus of the amino acid to other amines or amino acid esters. This transformation typically requires the activation of the carboxylic acid using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), or PyBOP, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and epimerization.
Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding (3S)-3-amino-3-(oxan-3-yl)propan-1-ol. Potent reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are required for this transformation. libretexts.orgnih.gov The resulting amino alcohol is a valuable chiral building block for the synthesis of more complex molecules. The reduction is specific to the carboxyl group and does not affect peptide bonds under controlled conditions. nih.gov
Chemical Modifications Involving the Oxane Ring System
The oxane (tetrahydropyran) ring is generally a stable saturated heterocycle but can undergo specific chemical modifications, primarily through ring-opening or C-H functionalization reactions.
Ring-Opening Reactions: Under strong acidic conditions, particularly with Lewis acids, the ether oxygen of the oxane ring can be protonated or coordinated, activating the ring for nucleophilic attack. chemistrysteps.comyoutube.com This can lead to a ring-opening reaction, where a nucleophile attacks one of the carbons adjacent to the ether oxygen (C2 or C6 positions). acs.orgopenstax.org The regioselectivity of the attack depends on the specific substrate and reaction conditions. This strategy can transform the cyclic ether into a linear diol derivative, introducing new functional groups.
C-H Functionalization: While the C-H bonds of the oxane ring are typically unreactive, modern synthetic methods allow for their selective functionalization. For instance, photocatalytic or transition-metal-catalyzed reactions can activate C-H bonds, particularly at the α-position to the ether oxygen (C2 and C6), which are more susceptible to radical abstraction or oxidative addition. rsc.orgacs.org This enables the introduction of alkyl, aryl, or other functional groups directly onto the heterocyclic ring, providing access to novel analogs without altering the core amino acid structure.
Preparation of Protected Forms for Synthetic Applications
For multi-step synthetic applications, such as peptide synthesis, the selective protection of the amino and carboxyl groups is essential to prevent unwanted side reactions. peptide.com The choice of protecting groups is dictated by an orthogonal strategy, wherein one group can be removed selectively in the presence of the other. biosynth.com
Amino Group Protection:
Fmoc (9-Fluorenylmethoxycarbonyl): This group is introduced using Fmoc-OSu or Fmoc-Cl. acs.org It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in DMF, making it ideal for SPPS. researchgate.net
Boc (tert-Butoxycarbonyl): This group is installed using Boc anhydride (B1165640) (Boc₂O). It is stable to basic conditions but is removed by treatment with strong acids, such as trifluoroacetic acid (TFA). organic-chemistry.orgchemimpex.com
Carboxyl Group Protection:
Methyl or Ethyl Esters: Formed via Fischer esterification, these groups are typically removed by saponification (hydrolysis with a base like NaOH).
tert-Butyl (tBu) Ester: This bulky ester provides excellent protection and is stable to basic conditions. It is cleaved simultaneously with Boc groups using strong acid (TFA). peptide.com
Allyl (All) Ester: This group is orthogonal to both Fmoc and Boc/tBu strategies. It is stable to both acidic and basic conditions used for their removal but can be selectively cleaved using a palladium(0) catalyst.
The availability of these orthogonally protected derivatives of this compound is critical for its successful application as a building block in complex synthesis. pnas.org
Table 2: Common Protecting Groups for Synthetic Applications
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
|---|---|---|---|---|
| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF researchgate.net | Boc, tBu, Allyl |
| Amino | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) organic-chemistry.org | Fmoc, Allyl |
| Carboxyl | tert-Butyl Ester | OtBu | Trifluoroacetic Acid (TFA) peptide.com | Fmoc, Allyl |
| Carboxyl | Allyl Ester | OAll | Pd(PPh₃)₄ / Silane | Fmoc, Boc, tBu |
Applications of 3s 3 Amino 3 Oxan 3 Yl Propanoic Acid As a Chiral Building Block in Research
Incorporation into Peptidomimetics and Foldamers
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and bioavailability. nbinno.commdpi.com The incorporation of non-canonical amino acids, like (3S)-3-amino-3-(oxan-3-yl)propanoic acid, is a key strategy in the design of these advanced molecules. nbinno.com As a β-amino acid, its inclusion fundamentally alters the peptide backbone, leading to unique structural and functional characteristics compared to peptides composed solely of α-amino acids. nih.gov
Design and Synthesis of Beta-Peptides and Hybrid Peptides
The synthesis of peptides containing this compound can be achieved using established methods of peptide chemistry, most notably solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. nih.govnih.gov This allows for its stepwise incorporation into a growing peptide chain, creating β-peptides (composed entirely of β-amino acids) or α,β-hybrid peptides. researchgate.net
The design of these synthetic peptides often follows several strategic approaches:
Backbone Modification : Replacing α-amino acids with β-amino acids to alter the peptide's conformational properties and resistance to enzymatic degradation. nih.gov
Side Chain Scaffolding : Utilizing the unique oxane ring as a scaffold to orient other functional groups in a precise three-dimensional space. nih.gov
Bioactive Grafting : Attaching known bioactive side chains to the β-peptide backbone to create novel compounds with targeted biological activity. nih.gov
The process ensures that the valuable building block is available with the high purity required for successful peptide synthesis. nbinno.com
Influence on Secondary Structure Induction and Stabilization (e.g., Helices, Turns)
The introduction of conformationally constrained amino acids is a powerful tool for controlling the secondary structure of synthetic peptides. mdpi.com The rigid oxane ring in this compound restricts the rotational freedom around the Cα-Cβ bond, predisposing the peptide backbone to adopt specific, well-defined conformations such as helices, sheets, and turns. mdpi.com
Unlike the flexible backbone of α-peptides, the β-peptide backbone has a greater propensity to form stable, predictable secondary structures. This structural rigidity is crucial for designing molecules that can bind to specific biological targets like protein receptors. The ability of peptides to adopt amphipathic helical conformations, where hydrophobic and hydrophilic residues are on opposite faces of the helix, is often related to their biological activity. nih.gov The incorporation of this cyclic β-amino acid can help stabilize such structures.
| Property | α-Peptides | β-Peptides / Hybrid Peptides |
|---|---|---|
| Backbone Structure | Two-carbon repeating unit (-NH-CHR-CO-) | Three-carbon repeating unit (-NH-CHR-CH₂-CO-) |
| Secondary Structures | α-helices, β-sheets | Various stable helices (e.g., 14-helix, 12-helix), turns, and sheets |
| Conformational Flexibility | Generally flexible | More rigid and predictable, especially with constrained residues mdpi.com |
| Proteolytic Stability | Susceptible to degradation by proteases | Generally resistant to common proteases nih.gov |
Enhancing Proteolytic Stability of Synthetic Peptide Constructs
One of the significant limitations of natural peptides as therapeutic agents is their rapid degradation by proteolytic enzymes in the body. mdpi.com The peptide bonds in β-peptides are not recognized by most common proteases, which are specific for α-peptide linkages. Consequently, incorporating β-amino acids like this compound into a peptide sequence dramatically increases its resistance to enzymatic degradation. nih.gov This enhanced stability leads to a longer half-life in biological systems, a critical feature for the development of peptide-based drugs. nbinno.com
Role in the Synthesis of Nonribosomal Peptide and Polyketide Analogs
Nonribosomal peptides (NRPs) and polyketides (PKs) are large classes of natural products with diverse and potent biological activities, including antibiotic and anticancer properties. nih.gov They are synthesized by large, modular enzyme complexes called nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). frontiersin.org These enzymatic assembly lines are known to incorporate a wide variety of non-proteinogenic amino acids. nih.govresearchgate.net
While direct enzymatic incorporation of a synthetic building block like this compound would require significant enzyme engineering, it serves as a valuable monomer in synthetic and semi-synthetic approaches to create novel analogs of NRPs and hybrid NRP-polyketide scaffolds. nih.gov By replacing a natural amino acid residue with this constrained β-amino acid, researchers can systematically probe structure-activity relationships and develop new bioactive compounds with modified properties.
Utility in Asymmetric Synthesis of Complex Organic Molecules
Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form, which is crucial in drug development as different enantiomers of a molecule can have vastly different biological effects. nih.govmdpi.com this compound is a chiral building block, meaning it can be used to introduce a specific, predefined stereocenter into a larger target molecule.
This approach simplifies the synthesis of complex molecules by transferring the existing chirality of the building block to the final product. This strategy can be more efficient than creating the stereocenter from scratch during the synthesis. Tailor-made amino acids are considered essential components in modern medicinal chemistry for this reason. mdpi.com
| Application Area | Specific Role of the Compound | Resulting Benefit |
|---|---|---|
| Peptidomimetics | Introduce conformational constraints and a β-backbone | Stabilization of secondary structures (helices, turns) mdpi.com |
| Drug Development | Enhance resistance to enzymatic degradation | Improved proteolytic stability and pharmacokinetic profile nbinno.comnih.gov |
| Natural Product Synthesis | Serve as a monomer for analogs of NRPs and PKs | Creation of novel bioactive compounds nih.gov |
| Asymmetric Synthesis | Provide a predefined stereocenter | Efficient construction of complex chiral molecules mdpi.com |
| Catalysis | Act as a chiral ligand for metal ions | Formation of chiral metal complexes for asymmetric catalysis wikipedia.orgresearchgate.net |
Preparation of Ligands for Metal Complexes in Research Settings
Amino acids are excellent ligands for transition metal ions because their amino and carboxylate groups can coordinate to a metal center in a bidentate fashion, forming a stable chelate ring. wikipedia.org this compound can be used to prepare chiral transition metal complexes.
The chirality of the resulting metal complex is dictated by the stereochemistry of the amino acid ligand. Such complexes are of significant interest in the field of asymmetric catalysis, where they can be used to catalyze chemical reactions that produce a chiral product with high enantioselectivity. researchgate.netgoogle.com The defined and rigid structure of the oxane ring can further influence the steric environment around the metal center, potentially leading to higher levels of stereocontrol in catalytic transformations.
Advanced Analytical Methodologies for Research Applications Involving 3s 3 Amino 3 Oxan 3 Yl Propanoic Acid
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) in Amino Acid Analysis
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of amino acids due to its high sensitivity and selectivity. wiley-vch.de When coupled with chromatographic separation techniques (LC-MS, GC-MS), it provides a powerful platform for the analysis of complex mixtures.
Tandem mass spectrometry (MS/MS) is particularly valuable for obtaining structural information through collision-induced dissociation (CID). The fragmentation patterns of protonated amino acids can provide characteristic ions that aid in their identification. For α-amino acids, common fragmentation pathways include the neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and formic acid (HCOOH). uni-muenster.de The fragmentation of β-amino acids can be more complex and may involve different pathways. Studies on cyclic dipeptides have shown that the substituents on the ring significantly influence the fragmentation pathways. researchgate.net For (3S)-3-amino-3-(oxan-3-yl)propanoic acid, the oxane ring is expected to play a significant role in its fragmentation behavior. High-resolution mass spectrometry is crucial for determining the elemental composition of fragment ions and distinguishing between isobaric species. nih.gov
Capillary Electrophoresis for Chiral Resolution
Capillary electrophoresis (CE) is a high-efficiency separation technique that offers several advantages for the chiral resolution of amino acids, including low sample and reagent consumption, and rapid analysis times. Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte.
Various chiral selectors have been employed for the separation of amino acids, including cyclodextrins, macrocyclic antibiotics, and ligand-exchange complexes. nih.gov For instance, cyclodextrins can form inclusion complexes with the analytes, and the different stability of the diastereomeric complexes for each enantiomer leads to their separation. nih.gov The choice of the chiral selector, its concentration, the pH of the buffer, and the applied voltage are all critical parameters that need to be optimized for achieving baseline resolution. nih.gov Capillary electrochromatography (CEC), which combines elements of both CE and HPLC, is another effective method for separating chiral amino acids.
Development of High-Throughput Screening Methods for Library Characterization
High-throughput screening (HTS) is a crucial process in drug discovery and chemical biology for rapidly assessing large numbers of compounds for a specific biological target. nih.gov The characterization of compound libraries, which may contain novel amino acids like this compound, requires robust and efficient analytical methods.
Modern HTS platforms often utilize bead-based libraries, where each bead carries a unique compound. nih.gov Screening can be performed to identify "hits" that bind to a fluorescently labeled target. Subsequent characterization of these hits often involves cleavage of the compound from the bead followed by analysis using LC-MS/MS to determine its structure. nih.gov The development of HTS assays requires careful optimization of conditions to ensure reliability and reproducibility. The use of automated systems for liquid handling and data analysis is standard in HTS to manage the large number of samples. nuvisan.com While specific HTS campaigns involving this compound are not detailed in the public literature, the general methodologies for screening small molecule libraries are well-established and applicable. ox.ac.ukscience.gov
Theoretical and Computational Investigations of 3s 3 Amino 3 Oxan 3 Yl Propanoic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
From this optimized geometry, a variety of electronic properties can be calculated to predict its reactivity. These properties include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. Red regions (negative potential) would indicate areas prone to electrophilic attack, likely around the oxygen atoms of the carboxyl and oxane groups. Blue regions (positive potential) would highlight areas susceptible to nucleophilic attack, such as the hydrogen atoms of the amino and carboxylic acid groups.
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. This data provides insight into the charge distribution and helps identify reactive sites.
These computational approaches are routinely used to study the reactivity of amino acids and related compounds, providing valuable theoretical data where experimental findings are scarce. For instance, DFT has been used to evaluate the chemical reactivity of amino acids with polar uncharged side chains, calculating molecular descriptors from their optimized geometries. mdpi.com
Hypothetical DFT Data for (3S)-3-amino-3-(oxan-3-yl)propanoic acid The following table is illustrative and based on general principles of DFT calculations for similar molecules, as specific data for the target compound is not available.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
Specific molecular dynamics (MD) simulation studies for this compound have not been identified in the public domain. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules.
For this compound, an MD simulation would typically involve the following steps:
System Setup: The molecule would be placed in a simulation box, often solvated with water molecules to mimic physiological conditions.
Force Field Application: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) would be chosen to describe the interatomic and intramolecular forces.
Simulation Run: The simulation would be run for a specific duration (nanoseconds to microseconds), solving Newton's equations of motion for all atoms in the system.
Analysis of the resulting trajectory would reveal:
Conformational Landscape: Identification of the most stable conformers and the energy barriers between them. The flexibility of the oxane ring and the rotation around the C-C and C-N bonds of the propanoic acid chain would be of particular interest.
Solvent Interactions: How the molecule interacts with surrounding water molecules, including the formation and lifetime of hydrogen bonds involving the amino and carboxyl groups, as well as the ether oxygen.
Intramolecular Hydrogen Bonding: The potential for hydrogen bonds to form between the functional groups within the molecule, which can significantly influence its preferred conformation.
Studies on related systems, such as peptides containing sugar amino acids with pyranose rings, have used MD simulations to determine their solution conformations and the influence of the cyclic ether on the peptide backbone. acs.org These types of studies highlight the utility of MD in understanding the structural preferences of complex biomolecules.
In Silico Screening and Rational Design of Derivatives for Specific Research Applications
While no specific in silico screening or rational design studies featuring this compound were found, this compound serves as a potential scaffold for the design of novel bioactive molecules. The combination of a β-amino acid and a saturated heterocyclic ring (oxane) provides a unique three-dimensional structure that can be explored for various applications.
In Silico Screening: Virtual screening campaigns could be conducted to dock a library of derivatives of this compound against specific biological targets. For example, β-amino acid-containing peptides are known to form stable secondary structures, and derivatives of this compound could be designed as peptidomimetics to inhibit protein-protein interactions. The process would involve:
Generating a virtual library of derivatives by modifying the core structure (e.g., N-acylation, esterification of the carboxyl group, substitution on the oxane ring).
Docking this library into the active site of a target protein using software like AutoDock or GOLD.
Ranking the derivatives based on their predicted binding affinity and interactions with key residues in the active site.
Rational Design: The rational design of derivatives could focus on enhancing specific properties. For example, if the goal is to create a derivative that can cross the blood-brain barrier, modifications would be made to increase its lipophilicity while maintaining its biological activity. Computational tools would be used to predict properties like logP, polar surface area, and the number of rotatable bonds for the designed derivatives. This approach has been successfully used in the design of selective enzyme inhibitors. nih.gov
Potential Research Applications for Designed Derivatives:
Enzyme Inhibitors: The β-amino acid structure is a known pharmacophore for various enzymes.
Peptidomimetics: The constrained conformation due to the oxane ring could be used to mimic peptide turns.
Antimicrobial Agents: The unique scaffold could be explored for novel antimicrobial properties.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
The prediction of spectroscopic properties for this compound using computational methods is a valuable tool for its structural characterization, especially in the absence of extensive experimental data.
NMR Chemical Shifts: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is one of the most common approaches. The process involves:
Optimizing the geometry of the molecule at a high level of theory.
Performing the GIAO calculation to obtain the absolute shielding tensors.
Referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.
The accuracy of predicted NMR shifts is often high enough to aid in the assignment of experimental spectra and to distinguish between different isomers or conformers.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be predicted computationally. This is achieved by performing a frequency calculation on the optimized geometry of the molecule. The output provides the vibrational frequencies and their corresponding intensities.
Key vibrational modes that would be predicted include:
N-H stretching and bending frequencies of the amino group.
O-H and C=O stretching frequencies of the carboxylic acid group.
C-O-C stretching frequencies of the oxane ring.
C-H stretching and bending frequencies of the aliphatic portions of the molecule.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. These predicted spectra can be instrumental in interpreting experimental vibrational spectra and identifying the presence of specific functional groups and conformations. Computational studies on other amino acids have demonstrated a good correlation between calculated and experimental vibrational frequencies. researchgate.net
Hypothetical Predicted Spectroscopic Data This table presents expected ranges for key spectroscopic signals based on the structure of the compound, as specific predicted data is not available.
| Spectroscopic Data | Predicted Signal/Frequency Range | Assignment |
|---|---|---|
| ¹H NMR Chemical Shift | δ 2.5-4.0 ppm | Protons on the oxane ring and propanoic acid backbone |
| ¹³C NMR Chemical Shift | δ 170-180 ppm | Carboxylic acid carbon |
| ¹³C NMR Chemical Shift | δ 60-80 ppm | Carbons adjacent to oxygen in the oxane ring |
| IR Frequency | ~1710 cm⁻¹ | C=O stretch of the carboxylic acid |
| IR Frequency | ~3000-3300 cm⁻¹ | N-H stretch of the amino group |
| IR Frequency | ~2500-3300 cm⁻¹ | O-H stretch of the carboxylic acid |
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Routes for Chiral Beta-Amino Acids
The efficient and environmentally benign synthesis of optically pure beta-amino acids is a cornerstone for enabling their broader application. Traditional methods often involve multiple steps, hazardous reagents, and challenging purifications. Future research will likely focus on developing more streamlined and sustainable routes applicable to the synthesis of (3S)-3-amino-3-(oxan-3-yl)propanoic acid.
Key research directions include:
Biocatalysis: The use of enzymes, such as ω-transaminases, offers a green chemistry approach to produce chiral amines. researchgate.net Research into identifying or engineering enzymes that can asymmetrically aminate a prochiral β-keto acid precursor containing an oxane ring could provide a direct and highly enantioselective route to the target molecule.
Asymmetric Organocatalysis: Mannich reactions and Michael additions catalyzed by small chiral organic molecules have emerged as powerful tools for stereoselective synthesis. Developing a catalytic system that facilitates the addition of an amine equivalent to an oxane-substituted acceptor would be a significant advancement.
Advanced Catalytic Methods: Recent progress in transition-metal catalysis, including palladium-catalyzed aminocarbonylation and nickel-catalyzed carboxylation of aziridines, presents novel strategies for constructing the β-amino acid scaffold from simple starting materials. Adapting these methods for substrates bearing cyclic ether functionalities like the oxane ring is a promising area for exploration.
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages for this compound | Key Research Challenge |
| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. | Identifying an enzyme with high specificity for the oxane-containing substrate. |
| Asymmetric Organocatalysis | Metal-free, avoids toxic catalysts, high stereocontrol. | Designing a catalyst that effectively handles the steric bulk of the oxane ring. |
| Transition-Metal Catalysis | Utilizes readily available starting materials, novel bond formations. | Ensuring catalyst tolerance to the ether oxygen of the oxane ring. |
Exploration of Diverse Research Applications Beyond Direct Therapeutic Use (e.g., Biosensors, Bioprobes)
The inherent stability and unique structural features of beta-amino acids make them excellent candidates for applications in diagnostics and biotechnology. For this compound, the oxane ring provides a distinct chemical handle that can be exploited for creating sophisticated research tools.
Biosensors: Amino acids are increasingly recognized as important biomarkers for various diseases. researchgate.net Biosensors designed for their detection offer rapid and accurate quantification. nih.govresearchgate.net this compound or its derivatives could be immobilized on a transducer surface to act as a highly specific bioreceptor. mdpi.com The defined stereochemistry and the oxane moiety could enable selective binding to target analytes, which could then be converted into a measurable signal (e.g., electrochemical or optical). nih.gov The development of such sensors could aid in clinical diagnostics and environmental monitoring. researchgate.net
Bioprobes: The oxane ring can be functionalized with reporter groups, such as fluorophores or affinity tags, without interfering with the core amino acid structure. This would transform the molecule into a bioprobe for studying biological systems. For instance, a fluorescently labeled version could be used to visualize cellular uptake, track the localization of peptides incorporating this amino acid, or probe the active sites of enzymes.
| Application Area | Role of this compound | Potential Impact |
| Electrochemical Biosensors | Specific recognition element immobilized on an electrode surface. | Rapid and sensitive detection of disease biomarkers or environmental contaminants. |
| Optical Biosensors | Chiral selector in systems designed to distinguish between enantiomers. | Quality control in pharmaceuticals, metabolic studies. |
| Cellular Imaging | Scaffold for attaching fluorescent dyes to create targeted bioprobes. | Visualizing biological processes and understanding molecular interactions in real-time. |
Integration with Combinatorial Chemistry and Automated Synthesis for Libraries of Derivatives
Combinatorial chemistry, coupled with high-throughput screening, has revolutionized drug discovery and materials science. The structural rigidity and proteolytic resistance of beta-amino acids make them valuable building blocks for creating diverse molecular libraries.
This compound is an ideal candidate for inclusion in such libraries. Its unique oxane-containing side chain provides a specific three-dimensional conformation that differs significantly from natural amino acids. Automated solid-phase peptide synthesis (SPPS) allows for the efficient incorporation of this and other unnatural amino acids into peptide chains, enabling the rapid generation of thousands of distinct molecules. thescipub.com
Future research could focus on:
Scaffold-Based Libraries: Using the this compound core, libraries can be generated by modifying the oxane ring (e.g., introducing substituents) or by derivatizing the amino or carboxyl groups.
Peptide Libraries: Incorporating the molecule into various positions within a peptide sequence to create peptidomimetics with enhanced stability and novel secondary structures. These libraries can be screened for a wide range of biological activities.
The key diversification points on the molecule for creating a combinatorial library are highlighted below.
| Diversification Point | Type of Modification | Desired Outcome |
| Amine Group (N-terminus) | Acylation, Alkylation | Altered solubility, charge, and binding properties. |
| Carboxylic Acid Group (C-terminus) | Amidation, Esterification | Creation of peptidomimetics, prodrugs, or attachment to solid supports. |
| Oxane Ring | Introduction of functional groups (e.g., -OH, -NH2, -CH3) | Fine-tuning of steric and electronic properties for specific molecular recognition. |
Advanced Materials Science Applications (e.g., in Polymer Chemistry, Self-Assembling Systems)
The field of materials science is increasingly looking toward biologically inspired building blocks to create novel functional materials. Peptides and amino acids can self-assemble into highly ordered nanostructures like fibers, tubes, and hydrogels. thescipub.comnih.govnih.gov Beta-amino acids are particularly interesting in this context because they can form stable, predictable secondary structures, known as foldamers, that are distinct from those formed by alpha-amino acids.
The incorporation of this compound into polymers or oligopeptides could lead to materials with unique properties:
Polymer Chemistry: As a monomer, it could be polymerized to create novel poly-beta-peptides or polyamides. The presence of the bulky, polar oxane ring along the polymer backbone would significantly influence the material's physical properties, such as its thermal stability, solubility, and mechanical strength.
Self-Assembling Systems: Oligomers (short chains) containing this amino acid could be designed to self-assemble into specific nanostructures. chapman.edu The oxane ring could participate in hydrogen bonding networks or create specific hydrophobic/hydrophilic interfaces that direct the assembly process. nih.gov This could lead to the formation of smart biomaterials, such as stimuli-responsive hydrogels for tissue engineering or drug delivery applications. nih.gov
| Material Type | Role of this compound | Potential Application |
| Foldamers/Beta-Peptides | Induces unique and stable helical or sheet-like secondary structures. | Mimicking biological molecules, creating novel catalysts or molecular sensors. |
| Hydrogels | Forms the fibrous network through self-assembly of peptide derivatives. | Scaffolds for 3D cell culture, controlled release drug delivery systems. mdpi.com |
| Functional Polymers | Monomeric unit providing specific conformational and chemical properties. | Biocompatible plastics, advanced coatings, separation membranes. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3S)-3-amino-3-(oxan-3-yl)propanoic acid, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral pool strategies to retain the (3S)-configuration. Key steps include:
- Chiral Resolution : Use of L-proline-derived catalysts or enzymatic resolution to ensure enantiopurity .
- Ring-Opening Reactions : Oxan-3-yl groups can be introduced via nucleophilic substitution of epoxide intermediates under basic conditions (e.g., NaH/DMF) .
- Optimization : Monitor reaction progress via HPLC with chiral columns to assess enantiomeric excess (EE). Adjust solvent polarity (e.g., THF vs. DCM) and temperature to minimize racemization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer:
- NMR : H and C NMR confirm the oxan-3-yl moiety (δ ~3.5–4.0 ppm for ether protons) and the α-amino acid backbone (δ ~1.8–2.2 ppm for β-protons). 2D-COSY and HSQC resolve overlapping signals .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 202.1443). ESI-MS in positive ion mode is preferred for amino acids .
- X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry, particularly if racemization is suspected .
Q. How should researchers handle stability issues during storage and experimental use?
- Methodological Answer:
- Storage : Store at -20°C under inert gas (N or Ar) to prevent oxidation. Lyophilize and seal in amber vials to avoid photodegradation .
- In-lab Handling : Prepare fresh solutions in degassed buffers (e.g., PBS, pH 7.4). Avoid prolonged exposure to >40°C or strong acids/bases to preserve the oxan-3-yl ether linkage .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer:
- Molecular Docking : Use PubChem CID or InChIKey (e.g., NAHAKDRSHCXMBT-ZCFIWIBFSA-N ) to retrieve 3D structures for docking into enzyme active sites (e.g., GABA transaminase). Software like AutoDock Vina or Schrödinger Maestro assesses binding affinity .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability of the oxan-3-yl group in aqueous vs. lipid bilayer environments .
Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data?
- Methodological Answer:
- Assay Standardization : Replicate studies using consistent substrate concentrations (e.g., 1 mM ATP) and buffer systems (e.g., Tris-HCl, pH 8.0).
- Control Experiments : Include known inhibitors (e.g., vigabatrin for GABA-T) to validate assay conditions.
- Meta-Analysis : Cross-reference IC values from multiple studies (e.g., J. Med. Chem. vs. Eur. J. Biochem.) to identify outliers caused by assay variability .
Q. How can the compound’s pharmacokinetic profile be evaluated in preclinical models?
- Methodological Answer:
- ADME Studies :
- Absorption : Use Caco-2 cell monolayers to measure permeability (P >1×10 cm/s indicates good oral bioavailability).
- Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The oxan-3-yl group may undergo CYP3A4-mediated oxidation .
- In Vivo Testing : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Collect plasma at 0–24h and quantify using a validated UPLC-MS method .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) incorporating this amino acid?
- Methodological Answer:
- Coupling Conditions : Use HATU/DIPEA in DMF at 0°C to minimize base-induced racemization.
- Resin Choice : Employ low-loading Wang resin to reduce steric hindrance during Fmoc deprotection (20% piperidine/DMF).
- Monitoring : Test EE of cleaved peptides via Marfey’s reagent derivatization and HPLC .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
